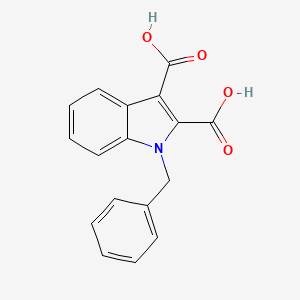

1-Benzyl-1H-indole-2,3-dicarboxylic acid

Description

Contextual Significance within Indole (B1671886) Chemistry and Carboxylic Acid Derivatives

The indole framework is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. The nitrogen atom at position 1 and the carbon atoms at positions 2 and 3 are common sites for substitution, leading to a diverse array of derivatives. The introduction of a benzyl (B1604629) group at the N-1 position, as seen in 1-benzylindole, is a common strategy to enhance lipophilicity and modulate biological activity. For instance, derivatives of 1-benzylindole have been investigated for their potential as inhibitors of enzymes like cytosolic phospholipase A2α. nih.gov Similarly, other substituted 1-benzylindoles, such as 1-Benzyl-indole-3-carbinol, have shown enhanced anti-proliferative properties in cancer cell lines compared to their unsubstituted counterparts. nih.gov

The presence of two carboxylic acid groups at the 2 and 3 positions of the indole ring introduces a high degree of functionality. Carboxylic acids are versatile functional groups in organic synthesis, capable of forming salts, esters, amides, and other derivatives. In the context of drug design, carboxylic acid moieties can enhance water solubility and act as key binding groups for biological targets. Indole-2-carboxylic acid and indole-3-carboxylic acid are themselves important building blocks in the synthesis of more complex molecules, including potential HIV-1 integrase inhibitors and anti-proliferative agents. mdpi.com The combination of the N-benzyl group with the 2,3-dicarboxylic acid functionality in a single molecule therefore represents a platform for developing novel compounds with potentially unique properties.

Overview of Research Trajectories and Challenges

Direct and extensive academic research focusing specifically on 1-Benzyl-1H-indole-2,3-dicarboxylic acid is not widely documented in publicly accessible literature. Its existence is confirmed through chemical supplier databases, which list its CAS number as 121195-60-6. Much of the research trajectory for this compound can be inferred from the synthesis and applications of its precursors and related analogues.

A likely synthetic pathway to this compound involves the hydrolysis of its corresponding diester, dimethyl 1-benzylindole-2,3-dicarboxylate. The synthesis of such indole-2,3-dicarboxylates can be challenging. One potential approach involves a cycloaddition reaction between a suitably substituted aminophenylboronic acid and dimethyl acetylenedicarboxylate, followed by further transformations. rsc.org

Key Research Trajectories:

Synthetic Methodology: The primary research trajectory would involve the development and optimization of a reliable and high-yielding synthesis for this compound. This would likely focus on the synthesis of the precursor, dimethyl 1-benzylindole-2,3-dicarboxylate, and its subsequent hydrolysis.

Derivative Synthesis: The dicarboxylic acid serves as a versatile starting material for the synthesis of a library of derivatives. Research would likely explore the selective functionalization of one or both carboxylic acid groups to form esters, amides, or other functional groups.

Biological Screening: Given the biological significance of the 1-benzylindole and indole carboxylic acid motifs, a significant research trajectory would be the screening of this compound and its derivatives for various biological activities, such as anticancer, antiviral, or anti-inflammatory properties.

Challenges:

Synthesis: The synthesis of polysubstituted indoles can be complex, often requiring multiple steps and purification challenges. The introduction of functional groups at the 2 and 3 positions of the indole ring can be particularly challenging due to competing reactions and potential instability of intermediates.

Selectivity: In reactions involving the dicarboxylic acid, achieving selective functionalization of one carboxylic acid group over the other presents a significant synthetic challenge.

Limited Literature: The lack of extensive published research on this specific compound means that researchers have a limited foundation upon which to build, requiring more exploratory and foundational work.

Scope and Objectives of Advanced Chemical Inquiry

Advanced chemical inquiry into this compound would be multifaceted, spanning from fundamental synthetic chemistry to the exploration of its potential applications in materials science and medicinal chemistry.

Data on Related Indole Compounds:

| Compound Name | CAS Number | Key Research Finding |

| 1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid | 313498-12-3 | Studied as a substituted indole carboxylic acid derivative. sigmaaldrich.com |

| 1-Benzyl-1H-indole-3-carboxylic acid | 27018-76-4 | Used as a precursor in the synthesis of various indole derivatives. |

| 1-Benzylindole | 3377-71-7 | A common intermediate in the synthesis of N-benzylated indoles. orgsyn.org |

| Indole-3-carboxylic acid | 771-50-6 | A building block for various biologically active molecules. |

| Dimethyl 1-benzylindole-2,3-dicarboxylate | 857809-56-4 | A likely direct precursor to this compound. |

Objectives for Advanced Inquiry:

Elucidation of a Definitive Synthetic Route: A primary objective would be to develop and publish a detailed, optimized, and scalable synthetic protocol for this compound. This would involve a thorough investigation of the synthesis of the dimethyl ester precursor and its efficient hydrolysis.

Comprehensive Physicochemical Characterization: A complete spectroscopic and physicochemical characterization of the compound would be essential. This includes obtaining and analyzing NMR (¹H and ¹³C), IR, and mass spectrometry data to create a comprehensive and publicly available dataset.

Exploration of Coordination Chemistry: The two carboxylic acid groups in close proximity provide a potential bidentate chelation site for metal ions. An advanced inquiry could explore the coordination chemistry of this molecule with various metals, potentially leading to the development of new catalysts or functional materials.

Systematic Exploration of Derivative Libraries: A key objective would be the systematic synthesis of a library of derivatives by modifying the carboxylic acid groups. This would involve reactions to form mono- and di-esters, amides with a diverse range of amines, and potentially the reduction of the carboxylic acids to the corresponding alcohols.

Structure-Activity Relationship (SAR) Studies: Following the synthesis of a derivative library, a comprehensive SAR study would be undertaken. This would involve screening the compounds for biological activity and correlating their chemical structures with their observed potency and selectivity. This could uncover novel lead compounds for drug discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

121195-60-6 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

1-benzylindole-2,3-dicarboxylic acid |

InChI |

InChI=1S/C17H13NO4/c19-16(20)14-12-8-4-5-9-13(12)18(15(14)17(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)(H,21,22) |

InChI Key |

QHSDWBPHKRGEBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Benzyl 1h Indole 2,3 Dicarboxylic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-Benzyl-1H-indole-2,3-dicarboxylic acid reveals several potential disconnection points, leading to a variety of plausible key precursors. The most straightforward approach involves the disconnection of the indole (B1671886) ring itself, suggesting a convergent synthesis from a substituted aniline and a suitable three-carbon synthon bearing the two carboxylic acid functionalities or their precursors.

Primary Disconnection:

A primary retrosynthetic disconnection of the indole core points towards N-benzylaniline and a dicarbonyl compound as key precursors. This strategy is central to several classical indole syntheses. For instance, the Fischer indole synthesis would utilize N-benzyl-N-phenylhydrazine and a 2-keto-3-carboxy-ester or a similar α-keto-dicarbonyl compound.

Alternative Disconnections:

An alternative strategy involves the initial formation of the indole-2,3-dicarboxylic acid scaffold followed by N-benzylation. This approach would require a readily available indole-2,3-dicarboxylic acid or its diester derivative. Subsequent benzylation at the N-1 position would then yield the final product.

A third retrosynthetic pathway begins with a pre-functionalized precursor, such as N-benzylisatin. Transformation of the isatin core, for example, through oxidative cleavage of the C2-C3 bond, could potentially lead to the desired dicarboxylic acid.

These retrosynthetic pathways highlight a set of key precursors for the synthesis of this compound, as summarized in the table below.

| Precursor Category | Specific Examples | Corresponding Synthetic Strategy |

| Substituted Anilines | N-Benzylaniline, N-Benzyl-N-phenylhydrazine | Fischer, Reissert, Madelung, and modern annulation methods |

| Dicarbonyl Compounds | Diethyl oxalate, Pyruvic acid derivatives | Fischer and Reissert Indole Syntheses |

| Pre-formed Indoles | Indole-2,3-dicarboxylic acid, Diethyl 1H-indole-2,3-dicarboxylate | N-Benzylation |

| Isatin Derivatives | N-Benzylisatin | Ring-opening and subsequent functionalization |

Classical and Modern Indole Annulation Approaches

The construction of the indole nucleus remains a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been refined and adapted over time. Furthermore, the advent of transition-metal catalysis has opened up new avenues for efficient and selective indole synthesis.

Fischer Indole Synthesis Variants for Substituted Indoles

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgbyjus.comthermofisher.com For the synthesis of this compound, this would involve the reaction of N-benzyl-N-phenylhydrazine with a suitable α-keto-diacid or its ester equivalent.

The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring. byjus.com The choice of the carbonyl component is crucial for introducing the desired substituents at the 2- and 3-positions. For the target molecule, a compound such as diethyl 2-oxobutanedioate would be a suitable starting material.

| Reactants | Conditions | Product |

| N-Benzyl-N-phenylhydrazine and Diethyl 2-oxobutanedioate | Acid catalyst (e.g., HCl, ZnCl2), Heat | Diethyl 1-benzyl-1H-indole-2,3-dicarboxylate |

Reissert Indole Synthesis Protocols

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate. wikipedia.org The initial condensation yields an o-nitrophenylpyruvic ester, which upon reductive cyclization, typically with zinc in acetic acid, furnishes the indole-2-carboxylic acid. wikipedia.org

To adapt this method for the synthesis of this compound, one could envision starting with an appropriately substituted o-nitrotoluene derivative. However, the classical Reissert synthesis is primarily directed towards substitution at the 2-position. Introducing a carboxylic acid group at the 3-position would necessitate a modification of the standard protocol, which is not commonly reported.

A potential, albeit more complex, variation could involve the use of a modified starting material where the methyl group of o-nitrotoluene is further functionalized to carry a precursor to the second carboxylic acid group.

Madelung Indole Synthesis and Modernized Protocols

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base to produce a 2-substituted indole. wikipedia.org The original conditions are often harsh, limiting its application to substrates with robust functional groups.

For the synthesis of the target molecule, a conceivable starting material would be N-benzyl-N-(2-methylphenyl)oxalamic acid ethyl ester. The intramolecular cyclization would be promoted by a strong base, leading to the formation of the indole ring.

Modern modifications of the Madelung synthesis have been developed to overcome the limitations of the classical procedure. These often involve the use of organolithium bases at lower temperatures or the introduction of activating groups to facilitate the cyclization. A one-pot modified Madelung synthesis has been reported for 3-tosyl- and 3-cyano-1,2-disubstituted indoles, which could potentially be adapted. nih.gov

Palladium(II)-Catalyzed Annulation and Coupling Reactions in Indole Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex indoles under mild conditions. These methods often involve the intramolecular cyclization of suitably functionalized anilines. A notable example is the palladium(II)-catalyzed synthesis of methyl 1-benzyl-1H-indole-3-carboxylates from 2-alkynylanilines. nih.gov This reaction proceeds via a cyclization-carbonylation process.

Further functionalization at the 2-position would be necessary to achieve the target dicarboxylic acid. This could potentially be achieved through a subsequent palladium-catalyzed carboxylation reaction at the C-2 position of the indole ring.

Another strategy involves the palladium-catalyzed C3-benzylation of indoles. nih.gov While this method is effective for introducing the benzyl (B1604629) group, it would require a starting indole already bearing the 2,3-dicarboxylic acid moieties.

| Reactants | Catalyst/Reagents | Product |

| 2-Alkynylaniline derivative | Pd(tfa)2, Ligand, CO, MeOH | Methyl 1-benzyl-1H-indole-3-carboxylate |

| 1H-Indole-2,3-dicarboxylic acid ester | Benzyl carbonate, Pd catalyst, Base | This compound ester |

Copper(I)-Catalyzed Reactions for Indole Derivatives

Copper-catalyzed reactions have also gained prominence in indole synthesis, offering a cost-effective alternative to palladium catalysis. Copper(I) iodide has been shown to mediate the direct and regioselective C3-cyanation of indoles using benzyl cyanide as the cyanide source. figshare.com While this introduces a cyano group at the 3-position, which can be hydrolyzed to a carboxylic acid, it does not directly address the formation of the 2,3-dicarboxylic acid structure.

More relevant to the target molecule is the copper-catalyzed synthesis of diaryl 1,2-diketones from aryl iodides and propiolic acids, which can serve as precursors to 2,3-disubstituted indoles. organic-chemistry.org A copper-catalyzed benzylic C-H coupling with alcohols has also been reported, which could be a potential method for introducing the benzyl group. nih.gov

Derivatization Strategies for Carboxylic Acid Moieties

The presence of two carboxylic acid functions on the indole ring offers a platform for selective or exhaustive derivatization. The electronic and steric environment of each carboxyl group can influence its reactivity, sometimes allowing for regioselective modifications.

Esterification and amidation are fundamental transformations for converting carboxylic acids into derivatives with altered polarity, solubility, and biological activity.

Esterification: The conversion of one or both carboxylic acid groups of this compound into esters is typically achieved through acid-catalyzed reactions with alcohols. For instance, the esterification of related 1-benzylindole-2-carboxylic acid derivatives has been successfully performed. In one study, a mixture of 3-(2-bromo-4-methoxybenzoyl)-1-benzylindole-2-carboxylic acid and its isomer was refluxed in dry methanol with sulfuric acid to yield the corresponding methyl esters. This demonstrates a standard and effective method for esterifying the C2-carboxylic acid group. Similarly, ethyl 1-benzyl-1H-indole-2-carboxylate can be synthesized by reacting ethyl indol-2-carboxylate with benzyl bromide in the presence of aqueous potassium hydroxide in acetone mdpi.com. Subsequent hydrolysis of the ester can yield the carboxylic acid, a process that can be reversed under acidic conditions to reform the ester mdpi.com.

Table 1: Examples of Esterification Reactions on Indole Carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Yield |

| 3-(Bromo-methoxybenzoyl)-1-benzylindole-2-carboxylic acid mixture | H₂SO₄, dry MeOH, reflux, 4 h | Methyl 3-(bromo-methoxybenzoyl)-1-benzylindole-2-carboxylate mixture | Not specified |

| Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone, 20°C, 2 h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Common methods include the use of coupling agents like carbodiimides (e.g., EDCI) or converting the carboxylic acid to a more reactive species such as an acyl chloride. For example, N-benzyl-1H-indole-3-carboxamide was synthesized by first converting indole-3-carboxylic acid to indole-3-carbonyl chloride using thionyl chloride, followed by reaction with benzylamine in the presence of triethylamine nih.gov. While a specific example for the diacid was not found, this two-step procedure is a standard and applicable method. Alternatively, direct amidation can be catalyzed by various reagents that avoid the need for stoichiometric activating agents acs.orgbeilstein-journals.org. For the synthesis of 1H-indole-5-carboxylic acid amides, carbonyldiimidazole (CDI) has been used as a coupling agent to react the acid with 4-amino-1-benzylpiperidine, yielding the desired amide in high yield researchgate.net.

Table 2: General Amidation Strategies for Indole Carboxylic Acids

| Starting Material | Reagents and Conditions | Product Type | Yield |

| Indole-3-carboxylic acid | 1. SOCl₂ 2. Benzylamine, Et₃N | Indole-3-carboxamide | Moderate (43.8%) nih.gov |

| 1H-Indole-5-carboxylic acid | 4-amino-1-benzylpiperidine, CDI, THF | Indole-5-carboxamide | High (83%) researchgate.net |

| General Carboxylic Acid | Amine, (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, Base | Amide | Good to Excellent libretexts.org |

Anhydride Intermediates: this compound can be converted into its corresponding cyclic anhydride, 1-benzylindole-2,3-dicarboxylic anhydride. This anhydride serves as a reactive intermediate for further functionalization, particularly in Friedel-Crafts acylation reactions. Research has shown that the reaction of 1-benzylindole-2,3-dicarboxylic anhydride with anisoles in the presence of a Lewis acid like titanium(IV) chloride proceeds with high regioselectivity. The nucleophilic attack occurs preferentially at the C3-carbonyl group of the anhydride, leading to the formation of 1-benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid as the sole product in excellent yield scilit.com. This selectivity is attributed to the activation of the C3-carbonyl group through coordination of the indole nitrogen with the Lewis acid scilit.com.

This strategy has been applied to synthesize various 3-aroylindole-2-carboxylic acids, as shown in the table below.

Table 3: Friedel-Crafts Reactions of 1-Benzylindole-2,3-dicarboxylic Anhydride

| Anisole Derivative | Lewis Acid (Equivalents) | Product | Yield |

| Anisole | TiCl₄ (5) | 1-Benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid | 99% scilit.com |

| Anisole | AlCl₃ (5) | 1-Benzyl-3-(4-methoxybenzoyl)indole-2-carboxylic acid | 79% scilit.com |

| 1,3-Dimethoxybenzene | TiCl₄ (5) | 1-Benzyl-3-(2,4-dimethoxybenzoyl)indole-2-carboxylic acid | Not specified libretexts.org |

Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that react readily with carbonyl compounds, including esters. The reaction of an ester derivative of this compound, such as the dimethyl ester, with an excess of a Grignard reagent is expected to result in the formation of tertiary alcohols at both positions. The reaction proceeds via a nucleophilic acyl substitution to first form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup scilit.comorgsyn.org. It has been noted that in reactions with the parent indole-2,3-dicarboxylic anhydride, Grignard reagents attack the C2-carbonyl group more readily than the C3-carbonyl group scilit.com. This suggests a potential for regioselectivity in derivatizing the diester, although controlling the reaction to stop at the ketone stage is generally difficult with highly reactive Grignard reagents scilit.com.

Green Chemistry Principles and Sustainable Synthetic Route Development

The application of green chemistry principles to the synthesis of indole derivatives is an area of growing importance, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency.

Several sustainable approaches have been described for the synthesis of the indole core and its derivatives, which can be adapted for the production of this compound. These include:

Microwave-Assisted Synthesis: Microwave irradiation is a well-established green technique that can significantly accelerate reaction times, reduce energy consumption, and often improve yields in organic synthesis rsc.orgresearchgate.net. The Fischer indole synthesis, a classic method for preparing indoles, has been adapted to microwave conditions, offering a more efficient route nih.gov.

Use of Benign Solvents: Replacing hazardous and volatile organic solvents is a key goal of green chemistry. Water is an ideal green solvent, and various multicomponent reactions for preparing 3-substituted indoles have been successfully carried out in water researchgate.net. Other sustainable options include bio-based solvents like Cyrene, which has been used for rhodium-catalyzed C-H functionalization of indoles. Polyethylene glycol (PEG) has also been employed as a recyclable, non-toxic solvent medium for indole synthesis researchgate.net.

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed without a catalyst or solvent represents a highly sustainable approach. One-pot, multicomponent reactions under solvent-free conditions or in water have been developed for synthesizing various indole derivatives, minimizing waste and simplifying purification processes orgsyn.orgnih.gov.

Use of Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their low volatility and thermal stability make them attractive alternatives to traditional organic solvents. They have been used in the synthesis of indole-2-carboxylic acid esters, offering high yields and short reaction times nih.gov.

Chemical Reactivity and Mechanistic Transformations of 1 Benzyl 1h Indole 2,3 Dicarboxylic Acid

Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) Nucleus

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The preferred site for electrophilic substitution on the indole ring is typically the C3 position. However, in 1-Benzyl-1H-indole-2,3-dicarboxylic acid, this position is already substituted with a carboxylic acid group. Consequently, electrophilic attack is directed to other positions on the benzene (B151609) ring of the indole nucleus. The presence of the electron-withdrawing carboxylic acid groups at C2 and C3 deactivates the pyrrole (B145914) ring, making electrophilic substitution on the benzene portion of the indole more likely.

While nucleophilic aromatic substitution is less common for electron-rich systems like indole, it can occur under specific conditions, particularly through a benzyne (B1209423) mechanism. masterorganicchemistry.com This process involves the elimination of a leaving group and a proton from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com For this compound, this would likely require harsh reaction conditions and the presence of a strong base.

Reactions Involving Carboxylic Acid Groups (e.g., Decarboxylation, Cyclization)

The two carboxylic acid groups at the C2 and C3 positions are prominent features of the molecule and dictate much of its reactivity.

Decarboxylation: The removal of one or both carboxylic acid groups is a significant transformation. Decarboxylation of indole-2-carboxylic acids can be achieved under various conditions, including heating in a high-boiling solvent or using catalysts. For instance, the decarboxylation of 3-methyl-1H-indole-2-carboxylic acid can be effected by heating in N,N-dimethylformamide with an acid catalyst. google.com Gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols has also been reported, proceeding through an arylgold intermediate. acs.org This suggests that selective decarboxylation at either the C2 or C3 position of this compound could be possible depending on the chosen reaction conditions.

Cyclization: The adjacent carboxylic acid groups can participate in intramolecular cyclization reactions to form new ring systems. For example, palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides can lead to the formation of β-carbolinones or pyrazino[1,2-a]indoles, depending on the reaction conditions. beilstein-journals.org While the starting material in this case is a carboxamide, similar cyclization pathways could be envisioned for the dicarboxylic acid, potentially after conversion to a more reactive derivative like an acid chloride or ester.

Oxidative and Reductive Transformations of the Indole System

The indole nucleus can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: Oxidation of indoles can result in the formation of oxindoles, isatins (indole-2,3-diones), or lead to cleavage of the pyrrole ring. The oxidation of this compound could potentially yield 1-benzyl-1H-indole-2,3-dione. sigmaaldrich.com The choice of oxidizing agent and reaction conditions is crucial in determining the outcome. For instance, catalytic oxidation of carbon-halogen bonds to carboxylic acids has been achieved using water as the oxidant in the presence of a ruthenium complex. acs.org Electrochemical methods also offer a powerful tool for the oxidation of indoles, enabling transformations such as electrooxidative dehydrogenative annulation. beilstein-journals.org

Reduction: The indole ring can be reduced to the corresponding indoline (B122111) (2,3-dihydroindole) or, under more forcing conditions, to the octahydroindole. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common method for the reduction of indoles. nih.gov The reduction of 3-benzyl-3-methylindolenine with a reducing agent can furnish the corresponding indoline derivative. nih.gov The presence of the carboxylic acid groups in this compound may influence the ease and selectivity of the reduction.

Palladium-Catalyzed C-H Activation and Benzylation Reactions

Palladium-catalyzed reactions have become indispensable tools for the functionalization of indoles. nih.gov

C-H Activation: Direct C-H activation allows for the formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalized starting materials. Palladium catalysts can activate the C-H bond at various positions of the indole ring. For instance, palladium-catalyzed C3-H bond activation of indole-carboxylic acids with benzyl (B1604629) alcohols in water has been demonstrated to form bis(indolyl)methanes. mdpi.com This reaction proceeds via an (η3-benzyl)palladium(II) complex. mdpi.com Weakly coordinating groups, including carboxylic acids, can direct the regioselectivity of C-H functionalization. acs.org

Benzylation: Palladium-catalyzed benzylation of indoles provides a direct route to 3-benzylindoles. cjcatal.comamazonaws.com This transformation can be achieved using various benzyl sources, such as benzyl carbonates or benzyl alcohols. nih.govmdpi.com The reaction often proceeds through a π-benzyl-palladium intermediate. nih.govacs.org While the C3 position of this compound is blocked, palladium-catalyzed benzylation could potentially occur at other positions of the indole nucleus, guided by the directing effects of the existing substituents.

Chemo- and Regioselectivity in Complex Reaction Pathways

The presence of multiple reactive sites in this compound—the indole nitrogen, the C4, C5, C6, and C7 positions of the benzene ring, and the two carboxylic acid groups—makes chemo- and regioselectivity key challenges in its synthetic transformations.

The outcome of a reaction is highly dependent on the choice of catalyst, ligands, solvent, and other reaction parameters. For example, in the palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides, the use of PdCl2(MeCN)2 with an oxidant leads to C3 functionalization, whereas switching to Pd(OAc)2 with a base and an additive results in N-H functionalization. beilstein-journals.org Similarly, the regioselectivity of indole alkenylation can be controlled by the solvent system. beilstein-journals.org

The interplay between the electronic and steric effects of the N-benzyl group and the two carboxylic acid groups will significantly influence the regiochemical outcome of reactions. For instance, the bulky N-benzyl group may sterically hinder attack at the C7 position, while the electron-withdrawing nature of the carboxylic acids deactivates the pyrrole ring towards electrophilic attack. Careful selection of reaction conditions is therefore paramount to achieve the desired chemo- and regioselective transformations of this complex molecule.

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 1h Indole 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Benzyl-1H-indole-2,3-dicarboxylic acid, ¹H and ¹³C NMR, complemented by two-dimensional techniques, would provide a complete assignment of its structure.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole (B1671886) core, the benzyl (B1604629) group, and the carboxylic acids.

Carboxylic Acid Protons (-COOH): The two protons of the carboxylic acid groups at positions 2 and 3 would likely appear as a very broad singlet far downfield, typically in the range of δ 10.0-13.0 ppm. Their exact shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

Indole Ring Protons (H4-H7): The four aromatic protons on the indole ring would appear in the aromatic region, generally between δ 7.0 and δ 8.0 ppm. The proton at H4 is often the most deshielded due to its proximity to the electron-withdrawing N-benzyl group and the C3-carboxylic acid, likely appearing as a doublet of doublets around δ 7.8-8.0 ppm. The H7 proton would also be a doublet of doublets, while H5 and H6 would likely appear as multiplets or triplets of doublets in the more shielded part of this region.

Benzyl Group Protons:

Methylene (B1212753) Protons (-CH₂-Ph): The two protons of the methylene bridge connecting the indole nitrogen to the phenyl ring would appear as a sharp singlet around δ 5.4-5.8 ppm. The absence of adjacent protons results in a singlet multiplicity.

Phenyl Protons (-C₆H₅): The five protons of the benzyl group's phenyl ring would typically appear as a multiplet between δ 7.2 and δ 7.4 ppm. The ortho-, meta-, and para-protons may overlap to form a complex signal.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acids (2H) | 10.0 - 13.0 | broad s |

| Indole H4 | 7.8 - 8.0 | dd |

| Indole H5, H6, H7 | 7.0 - 7.6 | m |

| Benzyl -CH₂- | 5.4 - 5.8 | s |

| Benzyl -C₆H₅ (5H) | 7.2 - 7.4 | m |

Note: s = singlet, dd = doublet of doublets, m = multiplet. Predicted values are based on general chemical shift ranges for similar functional groups.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 17 distinct signals are expected.

Carboxylic Carbons (-COOH): The carbonyl carbons of the two dicarboxylic acid groups are the most deshielded, expected in the δ 165-175 ppm range. libretexts.org

Indole Ring Carbons: The eight carbons of the indole ring would produce signals across the aromatic region. The quaternary carbons C2, C3, C3a, and C7a would have characteristic shifts. C2 and C3, being attached to carboxylic acids, would be significantly influenced, likely appearing around δ 130-145 ppm. The other indole carbons (C4, C5, C6, C7) would resonate in the typical aromatic region of δ 110-130 ppm. spectrabase.com

Benzyl Group Carbons:

Methylene Carbon (-CH₂-Ph): The methylene carbon signal is expected in the aliphatic region, around δ 50-55 ppm. mdpi.com

Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring would appear between δ 125 and δ 140 ppm. This includes one quaternary carbon (C1') and five CH carbons (C2'/C6', C3'/C5', C4').

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acids (C=O) | 165 - 175 |

| Indole C2, C3 | 130 - 145 |

| Indole C3a, C7a | 125 - 140 |

| Indole C4, C5, C6, C7 | 110 - 130 |

| Benzyl C1' (quaternary) | 135 - 140 |

| Benzyl C2', C3', C4', C5', C6' | 125 - 130 |

| Benzyl -CH₂- | 50 - 55 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups and data from related indole structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential. ugm.ac.idthieme-connect.de

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would show correlations between the adjacent protons on the indole ring (e.g., H4 with H5, H5 with H6, etc.) and within the benzyl phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals for the CH carbons of the indole and benzyl rings, as well as the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations would include:

The benzyl methylene protons (δ ~5.5 ppm) showing a correlation to the indole C2 and C7a, confirming the point of attachment.

The indole protons (H4, H7) showing correlations to the nearby carboxylic acid carbonyl carbons (δ ~170 ppm), confirming their positions.

Correlations from indole protons to various indole carbons, helping to distinguish the C4-C7 signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups present in a molecule. edinst.com The IR and Raman spectra of this compound would be complementary and dominated by vibrations from the carboxylic acid and aromatic moieties. rsc.org

O-H Stretch: A very prominent and broad absorption band would be expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations from the indole and benzyl rings would appear just above 3000 cm⁻¹. The aliphatic C-H stretches of the methylene group would be observed just below 3000 cm⁻¹ (typically 2920-2960 cm⁻¹). theaic.org

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acids would be a key feature, typically appearing around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the carbon-carbon double bond stretching vibrations within the aromatic indole and phenyl rings.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond and O-H bend of the carboxylic acid group would be found in the 1210-1440 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of the compound. The molecular formula of this compound is C₁₇H₁₃NO₄, with a monoisotopic mass of approximately 295.08 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 295.

Fragmentation Analysis: The molecule would likely undergo characteristic fragmentation pathways:

Loss of a Carboxyl Group: Fragmentation via the loss of a carboxyl radical (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common pathway for carboxylic acids. nih.govresearchgate.net This would lead to fragment ions at m/z 250 or m/z 251. A subsequent loss of the second carboxyl group is also plausible.

Benzylic Cleavage: A very common and significant fragmentation would be the cleavage of the benzyl-nitrogen bond to produce the stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion at m/z 91. This is often a base peak in the spectra of benzyl-containing compounds.

Loss of the Benzyl Group: The loss of the entire benzyl group as a radical would leave a fragment corresponding to the [M-C₇H₇]⁺ ion at m/z 204.

X-ray Crystallography for Solid-State Molecular Structure Determination

Molecular Conformation: It would reveal the precise orientation of the benzyl group relative to the plane of the indole ring.

Intermolecular Interactions: Crucially, this technique would elucidate the hydrogen bonding network in the crystal lattice. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers, where two molecules are held together by strong O-H···O hydrogen bonds. mdpi.com

Crystal Packing: The analysis would show how these dimer units pack in the crystal. This may involve π-π stacking interactions between the electron-rich indole and benzyl aromatic rings of adjacent molecules, further stabilizing the solid-state structure. nih.gov

Chiroptical Spectroscopy (e.g., VCD, CD) for Stereochemical Characterization (If applicable to chiral derivatives)

While this compound is itself an achiral molecule, its dicarboxylic acid functional groups provide a direct handle for the synthesis of chiral derivatives. The absolute configuration of such derivatives can be unequivocally determined using chiroptical spectroscopy, a class of methods that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary techniques in this field are Vibrational Circular Dichroism (VCD) and electronic Circular Dichroism (CD).

Although specific chiroptical studies on chiral derivatives of this compound are not prevalent in published literature, the application of these techniques would be the standard and most powerful approach for their stereochemical elucidation.

Principles of Chiroptical Analysis

Chiral molecules, which are non-superimposable on their mirror images (enantiomers), absorb left- and right-circularly polarized light to slightly different extents. bruker.com This differential absorption (ΔA = AL - AR) is the fundamental principle of circular dichroism. bruker.com

Electronic Circular Dichroism (ECD): This technique measures differential absorption in the ultraviolet-visible (UV-Vis) region of the spectrum, corresponding to electronic transitions. youtube.com The indole and benzyl chromophores within the target molecule would be the primary contributors to the ECD spectrum.

Vibrational Circular Dichroism (VCD): VCD is the extension of CD into the infrared (IR) region, measuring the differential absorption of polarized light by vibrational transitions within the molecule. wikipedia.org It provides a wealth of structural information as nearly every vibrational mode can be VCD active. wikipedia.orgnih.gov This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and functional groups. wikipedia.org

Application to Chiral Derivatives

To apply chiroptical methods, a chiral derivative of this compound would first need to be synthesized. This could be achieved, for example, by reacting one of the carboxylic acid groups with a chiral amine to form a diastereomeric or enantiomerically pure amide.

The stereochemical analysis would proceed as follows:

Experimental Measurement: The VCD and/or ECD spectrum of the purified chiral derivative would be recorded. The two enantiomers of the derivative would be expected to produce spectra that are perfect mirror images of each other. youtube.com

Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical VCD and ECD spectra for one of the enantiomers (e.g., the R-enantiomer). wikipedia.orgnih.gov

Spectral Comparison and Assignment: The experimentally measured spectrum would be compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as R. Conversely, if the experimental spectrum is the mirror image of the calculated R-spectrum, the absolute configuration would be assigned as S.

This combination of experimental spectroscopy and theoretical calculation is the gold standard for assigning the absolute configuration of chiral molecules in solution, removing the need for crystallization required by X-ray crystallography. youtube.com

Advanced Methodologies

For molecules that exhibit weak CD signals, advanced techniques can be employed. Research has shown that supramolecular host-guest chemistry can significantly amplify the chiroptical signals of chiral dicarboxylic acids. nih.gov By encapsulating a chiral dicarboxylic acid derivative within a larger, stereodynamic supramolecular cage, the resulting dichroic signals can be enhanced by over an order of magnitude, facilitating analysis even in complex mixtures. nih.gov This approach could prove valuable for sensitive analysis or enantiomeric excess determination of derivatives of this compound.

Exploration of Advanced Applications of 1 Benzyl 1h Indole 2,3 Dicarboxylic Acid in Chemical Science

Role as Versatile Building Blocks in Complex Organic Synthesis

1-Benzyl-1H-indole-2,3-dicarboxylic acid and its derivatives serve as highly adaptable precursors in the synthesis of more complex molecular architectures. The dicarboxylic acid functionality at the C2 and C3 positions of the indole (B1671886) ring provides two reactive handles for a variety of chemical transformations.

Research has demonstrated that related 1-benzylindole structures can be elaborated into a wide array of other heterocyclic systems. For instance, starting from 1-benzyl-3-bromoacetyl indoles, new heterocyclic compounds such as 2-thioxoimidazolidines, imidazolidine-2,4-diones, and 2-substituted quinoxalines have been successfully synthesized nih.govsrce.hrresearchgate.net. This highlights the utility of the 1-benzylindole core in constructing diverse chemical libraries.

Furthermore, the carboxylic acid groups themselves are pivotal for synthetic diversification. They can be converted into esters, amides, or other functional groups, or can be removed selectively via decarboxylation to generate different substitution patterns. For example, studies on related indole-dicarboxylates have shown that these precursors can be used to synthesize mono-carboxylic acid derivatives. Specifically, a 1-benzylindole-3-carboxylic acid derivative was successfully synthesized from a dicarboxylate precursor through successive saponification of the ester groups nih.gov. This strategic manipulation of the carboxylic acid groups is fundamental to creating complex target molecules.

Moreover, the indole-carboxylic acid structure can direct further functionalization of the indole ring. Palladium-catalyzed C-H activation and benzylation of indole-carboxylic acids have been demonstrated, showcasing a modern approach to indole functionalization where the carboxylic acid group plays a crucial directing role mdpi.com. This domino protocol allows for C3–H bond activation/benzylation, expanding the synthetic utility of these building blocks mdpi.com.

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of two carboxylic acid groups in this compound makes it an excellent candidate as an organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs) . The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bidentate bridging), enabling the formation of one-, two-, or three-dimensional networks nih.gov.

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands . The properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the choice of the metal and the organic linker. The rigid indole backbone of this compound, combined with the flexible coordination geometry of its two carboxylate groups, could lead to the formation of robust frameworks with interesting topologies. The bulky N-benzyl group would project into the pores of the resulting framework, influencing the sorption properties and potentially creating specific recognition sites.

While specific MOFs based on this compound are not yet extensively documented, the use of dicarboxylic and polycarboxylic acids as linkers is a cornerstone of MOF chemistry nih.gov. The principles of coordination chemistry suggest that this molecule can form stable complexes with a variety of metal ions, leading to materials with potential applications in gas storage, separation, and catalysis uci.edu.

Development as Organic Catalysts or Ligands in Catalytic Transformations

The structural features of this compound also suggest its potential use as a ligand in transition-metal catalysis. The carboxylate groups can bind to a metal center, while the indole scaffold and the N-benzyl group can be modified to tune the steric and electronic properties of the resulting metal complex.

Palladium-catalyzed reactions, for instance, often rely on carefully designed ligands to control the reactivity and selectivity of the transformation. Research has shown that changing the ligand in palladium(II)-catalyzed reactions of 2-alkynylanilines can switch the outcome between different products, such as bis(1-benzyl-1H-indol-3-yl)methanones and methyl 1-benzyl-1H-indole-3-carboxylates rsc.orgnih.gov. This demonstrates the critical role of ligands in directing reaction pathways. The this compound scaffold could be employed to create novel ligands for such transformations.

Furthermore, indole-2-carboxylic acid itself has been used in ruthenium- and gold-catalyzed additions to alkynes mdpi.commdpi.comresearchgate.net. This indicates that the indole-carboxylic acid moiety is compatible with and can participate in catalytic cycles, suggesting that the dicarboxylic acid derivative could act as a bifunctional ligand to stabilize and modulate the activity of catalytic metal centers.

Potential in Materials Science and Supramolecular Chemistry

In materials science, molecules capable of self-assembly into ordered structures are of great interest. This compound is well-suited for supramolecular chemistry due to its ability to form strong and directional hydrogen bonds through its two carboxylic acid groups. These groups can interact with each other to form classic carboxylic acid dimers or extended hydrogen-bonded chains and networks.

The interplay between the hydrogen bonding of the carboxylic acids and π-π stacking interactions from the indole and benzyl (B1604629) aromatic rings could lead to the formation of complex supramolecular architectures, such as gels, liquid crystals, or organic nanotubes. The final structure and properties of these materials would be highly dependent on factors like solvent and temperature. The dicarboxylic acid functionality provides a robust platform for creating predictable and stable hydrogen-bonded assemblies researchgate.net.

Mechanistic Investigations of Molecular Interactions (In Vitro/In Silico Focus)

Enzyme Inhibition Studies at a Molecular Level

The 1-benzylindole scaffold is a recognized pharmacophore that has been explored for the development of various enzyme inhibitors. While direct studies on this compound are limited, extensive research on closely related analogues provides significant insight into its potential as an enzyme inhibitor.

Specifically, derivatives of 1-benzylindole have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade nih.govnih.gov. Systematic structural variations of an initial lead compound led to the development of 1-benzylindole derivatives with submicromolar activity against this enzyme nih.govnih.gov. One study synthesized and tested a series of 1-benzylindole-5-carboxylic acids with different substituents at the C3 position, including a carboxylic acid group (forming a dicarboxylic acid derivative) nih.gov. Although the specific inhibitory data for this exact compound was part of a broader study, the research established that the indole-carboxylic acid framework is a key component for potent inhibition.

The table below summarizes the inhibitory activity of some 1-benzylindole derivatives against cPLA2α, illustrating the structure-activity relationships within this class of compounds.

| Compound ID | Description | IC50 (µM) |

| 7 | 2,4-dichlorobenzyl-substituted hydrazineyl benzoic acid | ~20 |

| 35 | Derivative with 4-ethoxybenzoic acid side chain | 1.1 |

| 122 | Optimized 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivative | <0.1 |

Data sourced from studies on cPLA2α inhibition by 1-benzylindole analogues nih.gov.

These findings suggest that the this compound core structure is a promising starting point for designing new anti-inflammatory agents targeting cPLA2α.

Interaction with Molecular Targets (Non-Clinical Context)

Understanding how a molecule interacts with its target is crucial for rational drug design and for elucidating reaction mechanisms. In silico molecular docking studies are frequently employed to predict the binding modes of indole derivatives with their biological targets frontiersin.orgijaresm.com. For inhibitors of cPLA2α, it is believed that the carboxylic acid functionality plays a critical role in anchoring the ligand within the active site of the enzyme through hydrogen bonding and electrostatic interactions researchgate.net.

In the context of organic reactions, mechanistic studies have shown that the carboxylic acid group on an indole ring can act as an internal catalyst or a directing group. For example, in the palladium-catalyzed C-H activation of indole-carboxylic acids, the carboxyl group is proposed to play a key role in the C3–H palladation step, directing the metal catalyst to the correct position and facilitating the subsequent reaction mdpi.com. This interaction between the carboxylic acid and the palladium catalyst is a molecular-level event that controls the outcome of the synthesis. These studies underscore the importance of the carboxylic acid moieties in mediating specific molecular interactions, both in biological and synthetic systems.

Structure-Reactivity Relationship (SAR) Analysis for Chemical Activity

The chemical activity of derivatives based on the 1-benzyl-1H-indole scaffold is profoundly influenced by the nature and position of various substituents on both the indole core and the N-benzyl group. Structure-activity relationship (SAR) analysis of these compounds reveals critical insights into the molecular features that govern their biological and chemical reactivity. Research has focused on modifying the core structure to enhance specific activities, ranging from antimicrobial to anticancer properties.

Key areas of modification include the indole ring, particularly at the 2 and 3-positions, and the phenyl ring of the benzyl group. The electronic and steric properties of the substituents play a crucial role in the molecule's ability to interact with biological targets.

Influence of Substituents on the N-Benzyl Group:

The substitution pattern on the N-benzyl ring is a determining factor for the biological efficacy of many indole derivatives. Studies on various series of compounds have demonstrated that introducing electron-withdrawing or electron-donating groups at different positions can dramatically alter the activity.

For instance, in a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates evaluated for antimycobacterial activity, the nature of the substituent on the benzyl ring was found to be critical. nih.gov A compound featuring a 3,4-dichlorobenzyl substituent exhibited the highest potency against Mycobacterium tuberculosis H37Rv strains, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov This suggests that electron-withdrawing groups at the meta and para positions of the benzyl ring can significantly enhance antimycobacterial activity. The SAR data from this study is summarized in the table below.

Table 1: SAR of N-Benzyl Substituted Indole Derivatives as Antimycobacterial Agents

| Compound ID | N-Benzyl Substituent | MIC (µg/mL) against Mtb H37Rv |

|---|---|---|

| 5a | 4-Fluoro | 1 |

| 5b | 4-Chloro | 0.5 |

| 5c | 4-Bromo | 0.5 |

| 5d | 2,4-Dichloro | 0.5 |

| 5e | 3,4-Dichloro | 0.25 |

| 5f | 4-Trifluoromethyl | 1 |

| 5g | 4-Nitro | 2 |

Similarly, SAR studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a related heterocyclic compound, showed that fluoro or cyano substitution at the ortho position of the N-benzyl ring resulted in better inhibitory activity. nih.gov Conversely, substitutions at the meta or para positions led to reduced activity, highlighting the importance of substituent placement. nih.gov

Modifications at the Indole-2 and Indole-3 Positions:

The substituents at the C2 and C3 positions of the indole nucleus are pivotal for activity. The parent compound, this compound, features carboxylic acid groups at these positions, which serve as versatile handles for further chemical modification.

In a study of indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers, modifications at the C3 position of the indole ring were found to be important for apoptotic activity. nih.gov For example, introducing a phenyl group at the C3 position led to a significant increase in potency. nih.gov The combination of specific substituents on both the indole ring and the benzylidene moiety resulted in compounds with EC50 values as low as 0.1 µM in caspase activation assays. nih.gov

Another study on N-benzyl-1H-indole-2-carbohydrazides revealed their antiproliferative activity against various cancer cell lines. mdpi.com The cytotoxicity of these compounds was influenced by substituents on the benzyl ring. Compound 4e from this series, which features a specific substitution pattern, showed the highest cytotoxicity with an average IC50 of 2 µM across three cell lines (MCF-7, A549, and HCT). mdpi.com

Table 2: Antiproliferative Activity of N-Benzyl-1H-indole-2-carbohydrazide Derivatives

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | MCF-7 | 2.1 |

| 4e | A549 | 1.8 |

Furthermore, research into 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives has shown that modifications at the C3 position can yield compounds with potent antimicrobial and anticancer effects. researchgate.net For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline displayed significant efficacy against ovarian cancer xenografts, with a tumor growth suppression of 100.0 ± 0.3 %. researchgate.net This underscores the therapeutic potential that can be unlocked by strategic modifications at the C3 position of the 1-benzylindole core.

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Indole 2,3 Dicarboxylic Acid

Development of Innovative and Sustainable Synthetic Methodologies

The future synthesis of 1-Benzyl-1H-indole-2,3-dicarboxylic acid and its derivatives is poised to align with the principles of green chemistry, moving away from conventional methods that often involve harsh conditions and hazardous reagents.

Current Landscape and Future Potential:

Conventional indole (B1671886) syntheses can be energy-intensive and generate significant waste. openmedicinalchemistryjournal.comresearchgate.net The development of green methodologies for indole synthesis often involves the use of ionic liquids, water as a solvent, solid acid catalysts, microwave irradiation, and nanoparticles under solvent-free conditions. openmedicinalchemistryjournal.comscilit.net For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to greener conditions. nih.gov

Future research could focus on developing a one-pot synthesis for this compound that minimizes waste and energy consumption. This could involve cascade reactions where multiple bonds are formed in a single synthetic operation from simple, readily available starting materials. mdpi.com The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also represents a promising and highly sustainable approach.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Indole Derivatives

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses volatile and hazardous organic solvents. | Employs water, ionic liquids, or solvent-free conditions. openmedicinalchemistryjournal.com |

| Catalysts | May use stoichiometric amounts of Lewis acids or heavy metal catalysts. | Utilizes reusable solid acid catalysts, nanoparticles, or biocatalysts. openmedicinalchemistryjournal.com |

| Energy | Frequently requires high temperatures and prolonged reaction times. | Can be accelerated by microwave irradiation, reducing energy consumption. openmedicinalchemistryjournal.com |

| Atom Economy | Can have lower atom economy due to the use of protecting groups and multi-step processes. | Aims for high atom economy through cascade reactions and multicomponent strategies. nih.gov |

| Waste | Generates significant amounts of hazardous waste. | Minimizes waste generation, aligning with the principles of green chemistry. researchgate.net |

Investigation of Novel Reactivity and Transformation Pathways

The dicarboxylic acid functionality at the 2 and 3-positions of the indole ring is a key feature of this compound, offering a rich playground for exploring novel chemical transformations.

Decarboxylation and Cycloaddition Reactions:

The decarboxylation of indole-2-carboxylic acids is a known transformation, often facilitated by heat or catalysts, to yield the corresponding indole. researchgate.netcdnsciencepub.comcdnsciencepub.com Investigating the selective mono- or di-decarboxylation of this compound could provide access to a range of 1-benzyl-indole derivatives with different substitution patterns. The mechanism of acidic decarboxylation of indolecarboxylic acids has been studied, revealing the role of protonated carbonic acid as an intermediate. nih.gov Furthermore, copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids presents a modern approach to forming N-aryl indoles. organic-chemistry.org

The C2-C3 double bond of the indole nucleus is known to participate in cycloaddition reactions, providing a pathway to complex fused-ring systems. researchgate.netdntb.gov.ua The electron-withdrawing nature of the two carboxylic acid groups in this compound could influence the reactivity of the indole core in [4+2] cycloaddition reactions, potentially leading to novel heterocyclic scaffolds. researchgate.net Lewis acid-catalyzed (3+2) cycloaddition of 2-indolylmethanols with β,γ-unsaturated α-ketoesters has been established for the synthesis of cyclopenta[b]indoles, suggesting the potential for similar reactivity with derivatives of the target molecule. researchgate.net

Exploration of Advanced Functional Materials Integration

The presence of two carboxylic acid groups makes this compound an attractive building block for the construction of advanced functional materials such as polymers and metal-organic frameworks (MOFs).

Polymers and MOFs:

Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. mdpi.com The rigid indole core of this compound could be incorporated into polymer backbones to enhance their thermal stability and introduce specific photophysical or electronic properties. For example, indole-based dicarboxylate monomers have been used to synthesize aromatic polyesters with high glass transition temperatures. nih.govacs.org

In the realm of MOFs, dicarboxylic acids act as organic linkers that connect metal nodes to form porous crystalline structures. The specific geometry and functionality of the linker dictate the properties of the resulting MOF. The unique shape and electronic properties of this compound could lead to the formation of MOFs with novel topologies and potential applications in gas storage, separation, or catalysis.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from the prediction of molecular properties to the design of synthetic routes.

Predictive Modeling and In Silico Screening:

In silico methods, including quantum mechanical modeling and molecular docking, can be employed to predict the properties and potential biological activities of indole derivatives. espublisher.com Machine learning models can be trained on existing data to predict various properties of new molecules, such as their toxicity or absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netmdpi.com For this compound, ML algorithms could be used to predict its reactivity in different chemical reactions or to screen for potential biological targets. francis-press.com Deep learning models are increasingly being used for property-driven drug design, enabling the generation of novel molecular structures with desired characteristics. nih.gov

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | Specific AI/ML Technique | Potential Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) nih.gov | Prediction of biological activity, toxicity, and physicochemical properties. |

| Reaction Prediction | Machine Learning algorithms (e.g., Random Forest, Neural Networks) nih.gov | Prediction of reaction outcomes, yields, and optimal reaction conditions. |

| De Novo Design | Generative Models (e.g., VAEs, GANs) | Design of novel derivatives with enhanced properties for specific applications. |

| Synthetic Route Planning | Retrosynthesis Prediction Algorithms | Identification of efficient and sustainable synthetic pathways. |

Unexplored Interdisciplinary Applications within Chemical Sciences

The unique combination of a bulky hydrophobic benzyl (B1604629) group and two hydrophilic carboxylic acid moieties suggests that this compound could find applications in diverse and underexplored areas of chemical science.

Catalysis and Sensor Technology:

The indole scaffold is known to participate in various catalytic processes. The carboxylic acid groups of this compound could act as anchoring points for metal catalysts, creating novel catalytic systems. For instance, the catalytic addition of indole-2-carboxylic acid to alkynes has been reported, showcasing the potential of this class of compounds in catalysis. mdpi.com

The indole nucleus is also known for its fluorescence properties, which can be sensitive to the local environment. This opens up possibilities for developing chemical sensors based on this compound. The carboxylic acid groups could be functionalized with recognition units for specific analytes, and the resulting change in the fluorescence of the indole core upon binding could be used for detection.

Supramolecular Chemistry:

The dicarboxylic acid functionality is a classic motif for forming hydrogen-bonded networks, a cornerstone of supramolecular chemistry. The self-assembly of this compound or its derivatives could lead to the formation of interesting supramolecular structures such as gels, liquid crystals, or nanotubes, with properties dictated by the interplay of hydrogen bonding, π-π stacking of the indole and benzyl rings, and steric interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1H-indole-2,3-dicarboxylic acid?

- Methodology : A common approach involves cyclization reactions using polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) under controlled heating (80–120°C). The benzyl group can be introduced via nucleophilic substitution or alkylation of the indole nitrogen, followed by oxidation to form dicarboxylic acid moieties. Solvents like DMF or DMSO are often used to enhance solubility during carboxylation steps .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification typically involves recrystallization from methanol or ethanol.

Q. What analytical techniques are optimal for characterizing this compound?

- Methodology :

- 1H NMR : Use deuterated DMSO (DMSO-d6) to resolve aromatic protons and confirm substitution patterns (e.g., δ 6.8–7.9 ppm for indole and benzyl protons) .

- X-ray Crystallography : Determines crystal structure and validates stereochemistry, particularly for coordination complexes .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- Validation : Cross-reference spectral data with structurally similar dicarboxylic acids (e.g., furan-2,3-dicarboxylic acid) .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Follow GHS guidelines for dicarboxylic acids: avoid strong oxidizers and store in airtight containers at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields between different synthetic methods?

- Analysis : Compare protocols using PPA vs. metal catalysts (e.g., CuCl₂). PPA-based methods may yield higher purity but require longer reaction times, while metal catalysts risk by-product formation (e.g., halogenated intermediates) .

- Optimization : Conduct Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). Use LC-MS to identify by-products and adjust stoichiometry .

Q. How does the compound’s dicarboxylic acid functionality influence its application in metal-organic frameworks (MOFs)?

- Mechanistic Insight : The two carboxylate groups act as bridging ligands, enabling coordination with metals (e.g., Cu²⁺, Mn²⁺) to form porous frameworks. The benzyl group enhances hydrophobicity, improving stability in aqueous environments .

- Experimental Design : Synthesize MOFs under solvothermal conditions (DMF, 100°C) and characterize porosity via BET analysis. Compare with MOFs derived from 6-picoline-2,3-dicarboxylic acid to assess structural differences .

Q. What methodological challenges arise in catalytic applications of this compound?

- Challenges :

- Solvent Selection : Polar aprotic solvents (DMF) improve solubility but may compete for coordination sites in catalytic cycles .

- pH Sensitivity : Carboxylate protonation states affect catalytic activity; optimize pH (4.5–10) using buffered solutions .

- Solutions : Use nanofiltration to recycle unreacted starting materials and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.